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Bromodimethylsulfonium Bromide

Cat. No.: B1339109
CAS No.: 50450-21-0
M. Wt: 221.94 g/mol
InChI Key: RGVBVVVFSXWUIM-UHFFFAOYSA-M
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Description

Historical Context and Discovery of Sulfonium (B1226848) Reagents in Organic Transformations

The journey of sulfonium salts in organic chemistry began long before the widespread application of BDMS. The first optically active sulfur compounds, prepared in 1900, were sulfonium salts. britannica.com These trivalent organosulfur compounds, with the general formula [R₃S]⁺X⁻, are characterized by a positively charged sulfur atom bonded to three organic substituents. nih.gov This positive charge renders the adjacent atoms susceptible to nucleophilic attack and the α-protons acidic, paving the way for the formation of sulfur ylides. britannica.comgoettingen-research-online.de

The reactivity of sulfonium salts, particularly their ability to act as electrophiles and precursors to ylides, laid the groundwork for their use in synthesis. A landmark discovery was the Johnson–Corey–Chaykovsky reaction in 1961, which utilizes sulfur ylides for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and enones. wikipedia.org This reaction showcased the unique ability of sulfur ylides to participate in ring-forming reactions, a distinct reactivity pattern compared to their phosphorus counterparts in the Wittig reaction. wikipedia.org The exploration of various sulfonium salts as reagents for transferring functional groups, such as the trifluoromethyl group by the Umemoto reagent, further expanded their utility. goettingen-research-online.de

Evolution of Bromodimethylsulfonium Bromide as a Versatile Synthetic Tool

This compound itself was discovered by Meerwein and his colleagues in 1965. thieme-connect.comsharif.edu It can be readily prepared from the reaction of dimethyl sulfide (B99878) with molecular bromine or generated in situ from dimethyl sulfoxide (B87167) (DMSO) and aqueous hydrobromic acid (HBr). thieme-connect.com Initially, its applications were centered on its role as a "convenient storage" for molecular bromine, offering a safer and more manageable alternative to the volatile and corrosive liquid. rhhz.netresearchgate.netlookchem.com

Over the subsequent decades, the perception of BDMS evolved from a simple bromine carrier to a multifaceted reagent. Researchers began to uncover its potential as a catalyst for a wide range of organic transformations. researchgate.netresearchgate.net This catalytic activity is often attributed to its ability to generate dry HBr in situ, which can then act as a proton source for acid-catalyzed reactions. rhhz.netlookchem.com The bulky nature of the reagent also contributes to high regioselectivity in certain reactions, a highly desirable feature in complex molecule synthesis. thieme-connect.comresearchgate.net

The following table provides a timeline of key developments in the application of this compound:

YearDevelopmentKey Researchers
1965Discovery of this compound. thieme-connect.comsharif.eduMeerwein et al.
Late 1970sFirst demonstrated application for the conversion of alcohols to alkyl bromides with high yield and inversion of configuration. researchgate.netFurukawa et al.
1982Efficient synthesis of α-bromo enones from conjugated enones. sharif.edu
2003Used for regioselective para-halogenation of activated arenes like phenols and anisole (B1667542). sharif.edu
2005Employed as a catalyst for the one-pot synthesis of α-amino phosphonates. sharif.edu
2006Application in the synthesis of aziridines. sharif.edu
2008Found to be an efficient catalyst for the Michael addition of amines to electron-deficient alkenes. researchgate.net
2012Utilized as a photocatalyst for the selective oxidation of benzylic alcohols using visible light and oxygen. rsc.org
2013Catalyzed the synthesis of 2-arylbenzothiazoles. sioc-journal.cn
2014Used as a brominating reagent for the conversion of anthracene (B1667546) to 9,10-dibromoanthracene (B139309). rhhz.net
2018Employed in a three-component coupling reaction to access substituted 3-aminoalkylated indoles. researchgate.net

Scope and Significance of this compound in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis is underscored by its broad range of applications, acting as both a stoichiometric reagent and a catalyst. Its versatility allows for the efficient and often highly selective synthesis of a diverse array of organic compounds.

As a brominating agent , BDMS provides a safer alternative to molecular bromine for reactions such as:

Conversion of alcohols to alkyl bromides : This reaction proceeds with high yields and an inversion of stereochemistry. researchgate.net

α-Bromination of carbonyl compounds : It is effective for the α-monobromination of β-keto esters and 1,3-diketones. researchgate.net It also converts epoxides and enamines to α-haloketones. researchgate.net

Synthesis of α-bromo enones : Conjugated enones react with BDMS to yield α-bromo enones in excellent yields. researchgate.net

Regioselective bromination of arenes : BDMS exhibits high para-selectivity in the bromination of activated aromatic compounds like phenols, anisole, and N-alkylanilines. thieme-connect.comresearchgate.net

Bromination of polycyclic aromatic hydrocarbons : For instance, it efficiently converts anthracene to 9,10-dibromoanthracene. rhhz.netlookchem.com

As a catalyst , BDMS has proven effective in a multitude of reactions, including:

Condensation reactions : It catalyzes the synthesis of various heterocyclic compounds such as 2-arylbenzothiazoles and N-substituted pyrroles. researchgate.netsioc-journal.cn

Multicomponent reactions : BDMS facilitates one-pot, multi-component syntheses of complex molecules like 3-aminoalkylated indoles and α-amino amidines. researchgate.netresearchgate.net

Rearrangement reactions : In combination with a Lewis acid like zinc chloride (ZnCl₂), it catalyzes the Beckmann rearrangement of ketoximes to amides. researchgate.net

Glycosylation reactions : It is used in the synthesis of 2,3-unsaturated-O-glycosides via the Ferrier rearrangement. researchgate.netumich.edu

Protection and deprotection reactions : A catalytic amount of BDMS is effective for thioacetalization and acetalization of carbonyl compounds, while it can also be used for the deprotection of thioacetals. thieme-connect.comresearchgate.net

The following table summarizes some of the key transformations mediated by this compound:

Reaction TypeSubstrateProductRole of BDMS
Nucleophilic SubstitutionAlcoholsAlkyl BromidesReagent
α-HalogenationEpoxides, Enamines, β-Keto estersα-Halo Ketones, α-Bromo-β-keto estersReagent
Electrophilic AdditionAlkenes, Conjugated EnonesAddition Products, α-Bromo EnonesReagent
Aromatic Electrophilic SubstitutionActivated Arenes (Phenols, Anisoles)para-BromoarenesReagent
CondensationAromatic Aldehydes, 2-Aminothiophenol2-ArylbenzothiazolesCatalyst
Multicomponent ReactionIndoles, Aldehydes, N-Alkylanilines3-Aminoalkylated IndolesCatalyst
RearrangementKetoximesAmidesCatalyst
Glycosylation (Ferrier Rearrangement)3,4,6-Tri-O-acetyl-D-glucal2,3-Unsaturated O-GlycosidesCatalyst
C-S Bond CleavageNaphthalene-2-ol sulfidesUnsymmetrical ethersReagent

The continued exploration of this compound's reactivity promises the development of new and efficient synthetic methodologies, solidifying its position as an indispensable tool in the field of organic chemistry. researchgate.net Its ease of use, low cost, and wide applicability ensure its relevance for both academic research and industrial applications. researchgate.netthieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Br2S B1339109 Bromodimethylsulfonium Bromide CAS No. 50450-21-0

Properties

IUPAC Name

bromo(dimethyl)sulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrS.BrH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBVVVFSXWUIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467268
Record name Bromodimethylsulfonium Bromide
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Molecular Weight

221.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50450-21-0
Record name Bromodimethylsulfonium bromide
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Record name Bromodimethylsulfonium Bromide
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Record name Bromodimethylsulfonium Bromide
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Record name BROMODIMETHYLSULFONIUM BROMIDE
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Synthesis and Generation Methodologies of Bromodimethylsulfonium Bromide

Direct Synthesis from Dimethyl Sulfide (B99878) and Molecular Bromine

The direct synthesis of bromodimethylsulfonium bromide involves the reaction of dimethyl sulfide with molecular bromine. thieme-connect.com This method yields the compound as a light orange solid. The reaction is straightforward and provides a stable form of the reagent that can be isolated, stored, and handled for subsequent applications in various organic transformations. thieme-connect.com This ex situ preparation allows for precise control over the stoichiometry of the reagent in chemical reactions.

Reactants Product Physical State of Product
Dimethyl SulfideThis compoundLight orange solid
Molecular Bromine

This table summarizes the direct synthesis of this compound.

In Situ Generation Protocols

In many applications, the in situ generation of this compound is preferred. This approach avoids the isolation of the reagent and allows for its immediate use in the reaction mixture. Several protocols have been developed for the in situ formation of this versatile brominating agent.

A widely employed method for the in situ generation of this compound is the reaction between dimethyl sulfoxide (B87167) (DMSO) and aqueous hydrobromic acid (HBr). thieme-connect.comacs.orgnih.gov This system has been shown to produce a milder and more selective reagent for electrophilic aromatic bromination compared to elemental bromine. acs.orgnih.gov The active brominating species, BDMS, is formed directly in the reaction medium, where DMSO acts as both an oxidant and a cosolvent. organic-chemistry.org This methodology is considered simple, inexpensive, and environmentally friendly. organic-chemistry.org

The combination of HBr and DMSO has been successfully utilized in various reactions, including the oxidative bromination of alkenes to form 1,2-dibromo alkanes and the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a metal-free oxidative C(sp3)–N coupling process. organic-chemistry.orgorganic-chemistry.org Continuous flow systems have also been developed to generate BDMS from HBr and DMSO for applications such as the synthesis of 2-arylaziridines from styrenes. researchgate.netresearchgate.net

Precursors Generated Species Key Advantages Example Applications
Dimethyl Sulfoxide (DMSO)This compoundMilder and more selective than Br2, environmentally friendly, simple, and inexpensive. acs.orgnih.govorganic-chemistry.orgElectrophilic aromatic bromination, oxidative bromination of alkenes. acs.orgorganic-chemistry.org
Aqueous Hydrobromic Acid (HBr)

This table details the in situ generation of this compound from DMSO and HBr.

While the DMSO and HBr system is prevalent, other combinations can also lead to the in situ formation of this compound or related reactive intermediates. For instance, the Kornblum oxidation, which involves the reaction of an alkyl halide with DMSO, can generate volatile products like methyl bromide and dimethyl sulfide. These can then react to form trimethylsulfonium bromide, a related sulfonium (B1226848) salt, particularly in the absence of water and a base. scispace.com Although this does not directly form BDMS, it demonstrates the reactivity of DMSO in generating sulfonium species.

Research has also explored the use of BDMS generated in situ as a catalyst for various organic transformations, such as the synthesis of 2,3-unsaturated-O-glycosides via the Ferrier rearrangement and in multicomponent reactions for synthesizing heterocyclic compounds. umich.edu These applications underscore the utility of generating the active reagent directly within the reaction environment to facilitate a wide array of chemical syntheses.

Bromodimethylsulfonium Bromide As a Brominating Reagent

Electrophilic Aromatic Bromination Reactions

Bromodimethylsulfonium bromide, which can be generated in situ from dimethyl sulfoxide (B87167) (DMSO) and aqueous hydrobromic acid, serves as a mild and selective reagent for the bromination of aromatic rings.

The regioselectivity of this compound in electrophilic aromatic substitution is influenced by the nature of the substituents on the aromatic ring. For electron-rich arenes, such as aryl methyl ethers, BDMS demonstrates a high degree of selectivity, typically favoring para-substitution. This selectivity makes it a valuable tool for the controlled bromination of activated aromatic compounds.

The reaction is effective for a variety of activated aromatic substrates. Electron-donating groups on the aromatic ring facilitate the reaction, leading to good yields of the corresponding monobrominated products. The table below, compiled from research by Majetich et al., illustrates the substrate scope and observed regioselectivity for the bromination of several aryl methyl ethers using BDMS generated in situ.

SubstrateProduct(s)Yield (%)
Anisole (B1667542)4-Bromoanisole95
1,2-Dimethoxybenzene4-Bromo-1,2-dimethoxybenzene98
1,3-Dimethoxybenzene (B93181)4-Bromo-1,3-dimethoxybenzene99
1,4-Dimethoxybenzene2-Bromo-1,4-dimethoxybenzene99
1,2,3-Trimethoxybenzene5-Bromo-1,2,3-trimethoxybenzene98
1,3,5-Trimethoxybenzene2-Bromo-1,3,5-trimethoxybenzene99

The mechanism for electrophilic aromatic bromination using this compound follows the generally accepted pathway for such reactions, which involves the formation of a cationic intermediate known as an arenium ion or σ-complex.

The reaction is initiated by the electrophilic attack of the bromodimethylsulfonium ion on the π-electron system of the aromatic ring. This step is typically the rate-determining step of the reaction. The resulting arenium ion is stabilized by resonance, with the positive charge delocalized over the ring. In the final step, a proton is abstracted from the arenium ion by a weak base, restoring the aromaticity of the ring and yielding the brominated product. A proposed mechanism involves the in situ formation of the this compound salt from dimethyl sulfoxide and an appropriate bromine source like oxalyl bromide, which then acts as the electrophile.

This compound offers several advantages over traditional brominating agents like molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

Compared to molecular bromine, BDMS is considered a milder and more selective reagent. researchgate.netresearchgate.net This increased selectivity often leads to higher yields of the desired monobrominated product and fewer side reactions, particularly with electron-rich substrates. researchgate.net The in situ generation of BDMS also avoids the handling of highly toxic and corrosive elemental bromine. researchgate.net

However, when compared with N-Bromosuccinimide, some studies suggest that BDMS may be less regioselective in certain cases. nih.gov NBS, particularly when used with silica (B1680970) gel or in ionic liquids, is reported to be highly regioselective for electrophilic aromatic brominations. nih.gov The choice of brominating agent, therefore, depends on the specific substrate and the desired outcome of the reaction.

The following table provides a comparative overview of the bromination of anisole and 1,3-dimethoxybenzene with BDMS and molecular bromine.

SubstrateReagentProduct(s)Yield (%)
AnisoleBDMS (in situ)4-Bromoanisole95
Br₂ in CCl₄2-Bromoanisole and 4-Bromoanisole10 (ortho), 90 (para)
1,3-DimethoxybenzeneBDMS (in situ)4-Bromo-1,3-dimethoxybenzene99
Br₂ in Acetic Acid4-Bromo-1,3-dimethoxybenzene95

α-Bromination of Carbonyl Compounds

This compound is a highly effective reagent for the regioselective α-monobromination of active methylene (B1212753) compounds, such as β-keto esters and 1,3-diketones.

The reaction of β-keto esters and 1,3-diketones with BDMS provides a straightforward and efficient method for the synthesis of their corresponding α-bromo derivatives. This transformation is characterized by its high chemoselectivity, yielding exclusively the monobrominated products in excellent yields. A significant advantage of this protocol is that it proceeds under mild conditions, often at room temperature or below, and does not require the use of any added base, Lewis acid, or other catalyst.

The probable mechanism involves the facilitation of enol formation by the this compound. The enol form of the dicarbonyl compound then reacts with the electrophilic bromine source. It is also suggested that the bromodimethylsulfonium ion may stabilize the monobrominated product, thus preventing further bromination or disproportionation.

The scope of this reaction is broad, encompassing a wide variety of both cyclic and acyclic β-keto esters and 1,3-diketones.

SubstrateProductYield (%)
Ethyl acetoacetateEthyl 2-bromoacetoacetate95
Methyl acetoacetateMethyl 2-bromoacetoacetate94
Acetylacetone3-Bromo-2,4-pentanedione96
Ethyl benzoylacetateEthyl 2-bromo-3-oxo-3-phenylpropanoate93
1,3-Cyclohexanedione2-Bromo-1,3-cyclohexanedione97
Dimedone2-Bromo-5,5-dimethyl-1,3-cyclohexanedione98

Following a comprehensive review of scientific literature, no specific studies detailing the stereochemical considerations or the diastereoselectivity of this compound in the α-bromination of chiral carbonyl compounds could be identified. Research in this area has focused primarily on the reagent's high regioselectivity for the α-position of 1,3-dicarbonyl compounds. The stereochemical outcome of this reaction, particularly when a pre-existing stereocenter is present in the substrate, remains an area that has not been extensively investigated or reported.

Bromination of Olefins and Alkynes

This compound serves as an effective reagent for the bromination of unsaturated carbon-carbon bonds in both olefins and alkynes. researchgate.net This reagent provides an alternative to the use of elemental bromine, which can be hazardous to handle. researchgate.net The reactions are typically carried out in acetonitrile (B52724) at room temperature, leading to high yields of the corresponding bromo derivatives. researchgate.net In the case of alkenes, the reaction proceeds to give the corresponding trans-dibromo compounds. researchgate.net The bromination of alkynes with this compound can yield both the trans-dibromo products as the major component and tetrabromo derivatives as a minor product, with the exception of phenylacetylene (B144264) which exclusively forms the tetrabromo compound. researchgate.net

Formation of α-Bromo Enones via Electrophilic Addition to Conjugated Enones

This compound readily reacts with various conjugated enones at low temperatures (0°C or lower) to precipitate α-bromo-β-sulfonium conjugated enones. cdnsciencepub.com These intermediates can be treated with an aqueous potassium carbonate solution to facilitate the elimination of a proton and dimethyl sulfide (B99878), resulting in the formation of α-bromo conjugated enones in excellent yields. cdnsciencepub.com The mechanism of this reaction is proposed to involve a bromonium ion-initiated 1,4-addition, followed by the tautomerization of enol hypobromites. cdnsciencepub.com This method provides a clean and efficient route to α-bromo enones, which are valuable synthetic intermediates. cdnsciencepub.comsioc-journal.cn

The reaction is applicable to a range of enone substrates, as demonstrated in the table below.

Enone SubstrateYield of α-Bromo Enone (%)
Cyclohexenone>80
β-Phenyl Cyclohexenone>80
Table 1: Yields of α-Bromo Enones from the reaction of conjugated enones with this compound. sioc-journal.cn

Vicinal Fluorochalcogenation of Alkenes Mediated by this compound

A practical method for the fluorosulfenylation of unactivated alkenes has been developed utilizing this compound (BDMS) as a mediator. chemrevlett.com In this reaction, thiols and silver fluoride (B91410) are used as the sulfenyl and fluoride sources, respectively. chemrevlett.com The presence of BDMS as a brominating agent facilitates the reaction, leading to the formation of β-fluorinated thioethers in moderate to high yields with excellent regioselectivity and stereoselectivity. chemrevlett.com This transformation is successful for a wide range of both terminal and internal alkenes. chemrevlett.com In all observed cases, the sulfenyl group selectively attaches to the less substituted carbon atom of the double bond. chemrevlett.com

Stereochemical Outcomes and Regiochemical Control in Olefin Bromination

The bromination of olefins using this compound generally proceeds with a high degree of stereochemical control, leading to the formation of trans-dibromo compounds. researchgate.net This outcome is consistent with a mechanism involving the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion. manac-inc.co.jp This stereospecificity is a key feature of this bromination method.

In terms of regiochemistry, for unsymmetrical alkenes, the reaction can lead to different regioisomers. For instance, in the context of vicinal fluorosulfenylation mediated by this compound, the sulfenyl group adds to the less substituted carbon of the alkene double bond, demonstrating high regioselectivity. chemrevlett.com

Other Bromination Reactions

Conversion of Anthracene (B1667546) to 9,10-Dibromoanthracene (B139309)

This compound has been demonstrated to be an efficient brominating reagent for the synthesis of 9,10-dibromoanthracene from anthracene. rhhz.netresearchgate.net The reaction is typically carried out in dichloromethane (B109758) at room temperature and results in excellent yields of the desired product. rhhz.net This method offers an alternative to traditional methods that use molecular bromine, which is volatile and corrosive. rhhz.net The reaction has been shown to be scalable, with no loss of yield when conducted on larger scales (e.g., 10 g and 100 g). rhhz.net The purity of the resulting 9,10-dibromoanthracene is high, with a melting point of 222–224°C. rhhz.net A plausible mechanism for this reaction involves the electrophilic attack of the bromonium ion generated from this compound on the anthracene ring. rhhz.net

The optimal molar ratio of anthracene to this compound has been found to be 1:1.5 for a shorter reaction time and higher product yield and purity. google.com

Anthracene : this compound (molar ratio)Reaction TimeProduct YieldProduct Purity
1:1LongerLowerLower
1:1.5ShorterHighHigh
1:2---
Table 2: Effect of molar ratio on the synthesis of 9,10-dibromoanthracene. google.com

Application in Aryl Bromide Derivative Preparation from Aryl Amines

While this compound is a potent brominating agent, its direct application for the conversion of an aryl amine functional group into an aryl bromide is not the primary method. Instead, the high reactivity of the amino group in aryl amines makes them highly susceptible to electrophilic aromatic substitution. The amino group is a strongly activating and ortho-, para-directing group. openstax.org Consequently, the reaction of anilines with brominating agents can lead to polysubstitution. openstax.org To achieve selective monobromination, the reactivity of the amino group is often moderated by converting it into an amide. The resulting N-arylamide is less strongly activating, allowing for controlled bromination. openstax.org

Alternatively, a well-established method for the synthesis of aryl bromides from aryl amines involves the Sandmeyer reaction. openstax.org This process begins with the diazotization of the primary aryl amine to form an arenediazonium salt. This salt is then treated with copper(I) bromide to yield the corresponding aryl bromide. openstax.org

Catalytic Applications of Bromodimethylsulfonium Bromide in Organic Transformations

Beckmann Rearrangement Catalysis

The Beckmann rearrangement is a fundamental reaction in organic chemistry that converts ketoximes into N-substituted amides or lactams. thieme-connect.comnih.gov While classically promoted by strong acids and harsh conditions, modern methods have sought milder and more efficient catalytic systems. thieme-connect.comorganic-chemistry.org BDMS, particularly in conjunction with a co-catalyst, has emerged as an effective promoter for this transformation. organic-chemistry.org

Efficiency and Selectivity in Ketoxime to Amide/Lactam Conversions

A combination of bromodimethylsulfonium bromide and zinc chloride (ZnCl₂) has proven to be an excellent and efficient catalytic system for the liquid-phase Beckmann rearrangement of various ketoximes. organic-chemistry.org This system allows for the conversion of ketoximes into their corresponding amides or lactams in good to excellent yields. thieme-connect.comorganic-chemistry.org The reaction proceeds effectively in a polar solvent like acetonitrile (B52724) at reflux temperature. organic-chemistry.org

The optimized conditions typically involve 12 mol% of both BDMS and ZnCl₂. organic-chemistry.org These mild conditions circumvent the need for the strongly acidic and dehydrating media required in conventional Beckmann rearrangements, which often lead to waste and corrosion issues. thieme-connect.comorganic-chemistry.org The protocol shows broad applicability for aromatic and cyclic ketoximes, achieving high substrate conversion (96-100%) and selectivity for the desired amide product (up to 99%). thieme-connect.comorganic-chemistry.org

Table 1: BDMS/ZnCl₂-Catalyzed Beckmann Rearrangement of Various Ketoximes thieme-connect.comorganic-chemistry.org

Entry Ketoxime Substrate Product Time (h) Conversion (%) Yield (%)
1 Benzophenone oxime Benzanilide 2.0 100 98
2 4-Methylbenzophenone oxime N-(4-Methylphenyl)benzamide 2.5 100 99
3 4-Chlorobenzophenone oxime N-(4-Chlorophenyl)benzamide 2.0 99 97
4 Acetophenone oxime Acetanilide 3.0 98 96
5 4-Nitroacetophenone oxime N-(4-Nitrophenyl)acetamide 3.5 96 94
6 Cyclohexanone oxime ε-Caprolactam 1.5 100 99

Reaction conditions: Ketoxime (1 mmol), BDMS (12 mol%), ZnCl₂ (12 mol%) in refluxing acetonitrile.

Mechanistic Insights into BDMS-Catalyzed Beckmann Rearrangement

The catalytic cycle of the BDMS-promoted Beckmann rearrangement begins with the activation of the ketoxime's hydroxyl group. BDMS reacts with the ketoxime to form an active O-dimethylsulfonium intermediate. organic-chemistry.org This intermediate is a significantly better leaving group than the original hydroxyl group. thieme-connect.com

The rearrangement is initiated by the departure of dimethyl sulfide (B99878) and a bromide ion, which facilitates the migration of the alkyl or aryl group that is anti-periplanar to the N-O bond. wikipedia.orgmasterorganicchemistry.com This concerted migration and cleavage of the N–O bond leads to the formation of a nitrilium ion. Subsequent hydrolysis of this intermediate yields the final amide or lactam product. The presence of the ZnCl₂ co-catalyst is crucial for activating the BDMS and enhancing the reaction rate. organic-chemistry.orgresearchgate.net

Role of Co-catalysts (e.g., ZnCl₂) in Enhancing Catalytic Activity

While BDMS can catalyze the Beckmann rearrangement on its own, its efficiency is significantly enhanced by the addition of a Lewis acid co-catalyst, such as zinc chloride (ZnCl₂). thieme-connect.comorganic-chemistry.org In the absence of ZnCl₂, the reaction of benzophenone oxime with 25 mol% of BDMS shows suboptimal conversion and selectivity. thieme-connect.com However, the addition of 12 mol% of ZnCl₂ alongside 12 mol% of BDMS leads to a rapid and highly selective conversion to the corresponding amide. thieme-connect.comorganic-chemistry.org

The Lewis acid (ZnCl₂) is believed to coordinate with the bromine atom of BDMS, increasing its electrophilicity and facilitating the initial reaction with the ketoxime's hydroxyl group. researchgate.net This synergistic effect between BDMS and ZnCl₂ creates a highly effective catalytic system that operates under mild conditions, making it a valuable alternative to traditional, harsher methods. organic-chemistry.org

Activation and Protection/Deprotection Strategies

BDMS also serves as a versatile reagent for the manipulation of carbonyl protecting groups, particularly thioacetals. thieme-connect.com Its application can be modulated by controlling the stoichiometry of the reagent: a catalytic amount is used for protection reactions, while a stoichiometric amount is required for deprotection. thieme-connect.comresearchgate.net

Deprotection of Thioacetals and Protection of Carbonyl Compounds

The protection of carbonyl groups as thioacetals (e.g., 1,3-dithianes and 1,3-dithiolanes) is a common strategy in multistep organic synthesis due to their stability in both acidic and basic conditions. mdpi.orgsemanticscholar.org However, the cleavage of these stable groups to regenerate the parent carbonyl compound can be challenging. mdpi.org

This compound, being a soft electrophile, is effective for the deprotection of thioacetals. thieme-connect.com In stoichiometric amounts, BDMS reacts with the soft sulfur atoms of the thioacetal to form a bissulfonium ion. thieme-connect.comresearchgate.net This intermediate is readily hydrolyzed to yield the corresponding ketone or aldehyde. thieme-connect.com

Conversely, a catalytic amount of BDMS is effective for the protection of carbonyl compounds as thioacetals. thieme-connect.comresearchgate.net This dual functionality makes BDMS a useful tool for both the introduction and removal of this important protecting group.

Acetalization, Oxathioacetalization, and Transthioacetalization

Beyond thioacetalization, catalytic amounts of BDMS are also efficient in promoting other related transformations for carbonyl group protection. thieme-connect.com These include:

Acetalization: The reaction of carbonyl compounds with alcohols to form acetals.

Oxathioacetalization: The reaction with thioalcohols to form oxathioacetals. researchgate.net

Transthioacetalization: The exchange of one thioacetal group for another. thieme-connect.comresearchgate.net

These catalytic applications highlight the utility of BDMS in facilitating the formation of various acetal-type protecting groups under mild conditions, further broadening its scope in synthetic organic chemistry. thieme-connect.com

Multi-component Reactions (MCRs) Catalysis

This compound (BDMS) has emerged as a versatile and efficient catalyst in a variety of multi-component reactions (MCRs). Its utility stems from its ability to act as a mild Lewis acid and an effective activating agent for various functional groups under simple and often environmentally benign conditions. This section details the application of BDMS in catalyzing the synthesis of several important heterocyclic and acyclic organic compounds.

Synthesis of Substituted Pyrroles via Four-Component Reactions

This compound catalyzes the one-pot, four-component synthesis of trisubstituted N-benzylpyrrole derivatives. This reaction proceeds at room temperature using β-keto esters, benzylamines, aromatic aldehydes, and nitromethane. oup.com A key advantage of this protocol is the use of nitromethane as both a reactant and the solvent. oup.com The optimal catalyst loading was found to be 10 mol% of BDMS, which provides the best results in terms of reaction time and yield. oup.com

The reaction mechanism is proposed to begin with the formation of an enamino ester from the β-keto ester and benzylamine. Simultaneously, nitromethane, in the presence of the amine, generates an anion which reacts with the aromatic aldehyde to form a nitrostyrene intermediate. A subsequent Michael addition between the enamino ester and the nitrostyrene, followed by tautomerization and cyclization, yields the final pyrrole product after the elimination of nitrous acid. oup.com This method is applicable to a wide range of substrates, affording good yields. oup.com

Table 1: BDMS-Catalyzed Synthesis of Substituted Pyrroles

Entry β-Keto Ester Benzylamine Aldehyde Product Yield (%)
1 Methyl acetoacetate Benzylamine 4-Fluorobenzaldehyde Methyl 1-benzyl-2-methyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate 78
2 Methyl acetoacetate Benzylamine 4-Chlorobenzaldehyde Methyl 1-benzyl-2-methyl-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate 72
3 Methyl acetoacetate Benzylamine Benzaldehyde Methyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate 70
4 Methyl acetoacetate Benzylamine Furan-2-carbaldehyde Methyl 1-benzyl-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate 68

Synthesis of Functionalized Piperidines through Multi-component Coupling

The synthesis of highly functionalized piperidines can be achieved through a multi-component reaction catalyzed by this compound. researchgate.net This reaction involves the combination of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. The nature of the substituent at the β-position of the 1,3-dicarbonyl compound plays a crucial role in determining the final product. researchgate.net When the substituent is a methyl group (e.g., in pentane-2,4-dione), the reaction yields highly functionalized piperidines. researchgate.netnih.gov In contrast, if the substituent is non-enolizable or an alkoxy group, the reaction leads to the formation of Mannich-type products. researchgate.net This pseudo five-component reaction, involving one mole of aldehyde, two moles of amine, and two moles of β-keto ester, proceeds efficiently in ethanol at room temperature. nih.gov

Table 2: BDMS-Catalyzed Synthesis of Functionalized Piperidines

Entry Aldehyde Amine β-Keto Ester Yield (%)
1 4-Chlorobenzaldehyde Aniline Ethyl acetoacetate 94
2 4-Nitrobenzaldehyde Aniline Ethyl acetoacetate 96
3 Benzaldehyde 4-Toluidine Ethyl acetoacetate 92
4 4-Methoxybenzaldehyde 4-Methoxyaniline Ethyl acetoacetate 95

Synthesis of 1,5-Benzodiazepines

A one-pot, three-component strategy utilizing this compound as a catalyst provides an efficient route for the synthesis of multi-functionalized 1,5-benzodiazepines. thieme-connect.comresearchgate.net This reaction involves the condensation of o-phenylenediamines, β-keto esters, and aromatic aldehydes. thieme-connect.com The protocol is characterized by its simple procedure, mild reaction conditions, and good yields across a wide range of substrates. thieme-connect.comresearchgate.net The reaction is typically carried out by first stirring the o-phenylenediamine and β-keto ester with 10 mol% of BDMS in 1,2-dichloroethane (DCE) at room temperature, followed by the addition of the aromatic aldehyde and heating the mixture at 55 °C. thieme-connect.com

Table 3: BDMS-Catalyzed Synthesis of 1,5-Benzodiazepines from Various Aldehydes

Entry Aldehyde Time (h) Yield (%)
1 4-Nitrobenzaldehyde 3.5 88
2 4-Chlorobenzaldehyde 4 82
3 4-Fluorobenzaldehyde 4 80
4 Benzaldehyde 4.5 75
5 4-Methylbenzaldehyde 5 78

Synthesis of 3-Aminoalkylated Indoles

This compound serves as an effective catalyst for the three-component Mannich-type reaction between indoles, aldehydes, and N-alkylanilines to produce 3-aminoalkylated indoles. researchgate.net This method provides high yields of the desired products at room temperature within a relatively short reaction time of 1.5 to 3.5 hours. researchgate.net The reaction demonstrates the utility of BDMS in facilitating C-C bond formation at the nucleophilic C-3 position of the indole ring. chemtube3d.com This catalytic approach is a valuable tool for the synthesis of these biologically relevant indole derivatives. globalresearchonline.net

Table 4: BDMS-Catalyzed Synthesis of 3-Aminoalkylated Indoles

Entry Indole Aldehyde Amine Time (h) Yield (%)
1 Indole Benzaldehyde N-Methylaniline 2.0 96
2 Indole 4-Chlorobenzaldehyde N-Methylaniline 1.5 95
3 Indole 4-Nitrobenzaldehyde N-Methylaniline 1.5 94
4 Indole 4-Methoxybenzaldehyde N-Methylaniline 2.5 92
5 2-Methylindole Benzaldehyde N-Methylaniline 2.5 90

Formation of α,α′-Bis(arylmethylidene) Cycloalkanones via Crossed Aldol (B89426) Condensation

The synthesis of α,α′-bis(arylmethylidene) cycloalkanones is efficiently achieved through a crossed aldol condensation reaction catalyzed by this compound. tandfonline.com This method involves the reaction between aromatic aldehydes and cycloalkanones (such as cyclopentanone or cyclohexanone) and is notable for its speed, with reactions often completing within 3 to 10 minutes at room temperature under solvent-free conditions. tandfonline.com These products are important precursors for various biologically active compounds and organic materials. tandfonline.com The simplicity of the procedure, ready availability of the catalyst, and high yields make this a practical synthetic route. tandfonline.com

Table 5: BDMS-Catalyzed Synthesis of α,α′-Bis(arylmethylidene) Cycloalkanones

Entry Aldehyde Ketone Time (min) Yield (%)
1 Benzaldehyde Cyclohexanone 3 94
2 4-Chlorobenzaldehyde Cyclohexanone 3 96
3 4-Methylbenzaldehyde Cyclohexanone 5 95
4 4-Methoxybenzaldehyde Cyclohexanone 8 92
5 Benzaldehyde Cyclopentanone 5 92

Synthesis of 1-[(Alkylthio)(phenyl)methyl]-naphthalene-2-ol

This compound catalyzes the one-pot, three-component condensation of aldehydes, 2-naphthol, and various thiols to afford 1-[(alkylthio)(phenyl)methyl]-naphthalene-2-ol derivatives. researchgate.netresearchgate.net This reaction is typically performed in acetonitrile at room temperature. researchgate.net The proposed mechanism involves the in situ generation of an enone (quinone methide) intermediate from the aldehyde and 2-naphthol, which then undergoes a conjugate thia-Michael addition with the thiol. researchgate.net This protocol is valued for its mild reaction conditions, operational simplicity, and good yields with both aliphatic and aromatic thiols. researchgate.netresearchgate.net

Table 6: BDMS-Catalyzed Synthesis of 1-[(Alkylthio)(phenyl)methyl]-naphthalene-2-ol

Entry Aldehyde Thiol Time (h) Yield (%)
1 Benzaldehyde Thiophenol 5 81
2 Benzaldehyde Benzyl mercaptan 5.5 75
3 Benzaldehyde Dodecanethiol 7 65
4 4-Chlorobenzaldehyde Thiophenol 5 78
5 4-Nitrobenzaldehyde Thiophenol 5 72

Glycosidation and Carbohydrate Chemistry

This compound has been established as an effective pre-catalyst for the Ferrier rearrangement, facilitating the O-glycosidation of glycals such as 3,4,6-tri-O-acetyl-D-glucal. researchgate.netumich.edu This reaction is a crucial method for synthesizing 2,3-unsaturated-O-glycosides, which are important structural motifs in several antibiotics and serve as versatile building blocks in carbohydrate chemistry. umich.edu

The BDMS-catalyzed protocol offers several advantages, including mild reaction conditions, short reaction times, and a straightforward work-up procedure. researchgate.net A key feature of this method is its high α-selectivity, leading to good yields of the desired α-anomers. researchgate.netumich.edu The reaction proceeds efficiently with a variety of alcohols, including primary, secondary, and benzylic alcohols, demonstrating the broad applicability of this methodology. researchgate.net

Table 2: BDMS-Catalyzed Ferrier Rearrangement of 3,4,6-tri-O-acetyl-D-glucal

EntryAlcoholTime (min)Yield (%)α:β Ratio
1p-Bromobenzyl alcohol158993:7
2Benzyl alcohol159292:8
34-Nitrobenzyl alcohol209194:6
4Cyclohexanol258590:10
51-Octanol308291:9
6Isopropanol307889:11

Data adapted from studies on BDMS-catalyzed synthesis of 2,3-unsaturated-O-glycosides. researchgate.net

The Ferrier rearrangement is a nucleophilic substitution reaction combined with an allylic shift. wikipedia.org When catalyzed by BDMS, the proposed mechanism for the O-glycosidation of a glycal, such as 3,4,6-tri-O-acetyl-D-glucal, begins with the activation of the glycal by the electrophilic sulfur atom of BDMS. researchgate.net

The reaction is initiated by the attack of the double bond of the glycal on the BDMS, leading to the formation of an intermediate. This is followed by the departure of the acetate group at the C-3 position, which is assisted by the formation of a resonance-stabilized allyloxycarbenium ion. researchgate.netchem-station.comnih.gov This delocalized cation is a key intermediate in the rearrangement. wikipedia.org

Subsequently, a nucleophilic attack by an alcohol molecule occurs at the anomeric carbon (C-1). This attack, coupled with an allylic shift of the double bond from the C1-C2 position to the C2-C3 position, results in the formation of the 2,3-unsaturated-O-glycoside. researchgate.netwikipedia.org The high α-selectivity observed in these reactions is attributed to the stereoelectronic control exerted during the nucleophilic attack on the allyloxycarbenium ion intermediate. researchgate.netnih.gov

Oxidative Transformations

This compound has emerged as a potent metal-free photocatalyst for the selective oxidation of primary and secondary benzylic alcohols to their corresponding aldehydes and ketones. rsc.orgrsc.org This transformation is carried out under visible light irradiation, utilizing molecular oxygen as the terminal oxidant, which aligns with the principles of green chemistry. rsc.org

The methodology is highly efficient, providing excellent product yields with high selectivity, and notably avoids the overoxidation of primary alcohols to carboxylic acids. researchgate.net A significant advantage of this protocol is its use of a common household compact fluorescent lamp (CFL) as the visible light source, making it an accessible and cost-effective procedure. rsc.orgrsc.org The reaction tolerates a range of functional groups, including nitro, ester, and methoxy groups. researchgate.net

Table 3: Photocatalytic Oxidation of Benzylic Alcohols using BDMS

EntrySubstrate (Benzylic Alcohol)Time (h)ProductYield (%)
1Benzyl alcohol4Benzaldehyde95
24-Nitrobenzyl alcohol34-Nitrobenzaldehyde98
34-Methoxybenzyl alcohol54-Methoxybenzaldehyde94
44-Methylbenzyl alcohol44-Methylbenzaldehyde96
51-Phenylethanol4Acetophenone95
6Diphenylmethanol5Benzophenone96

Data compiled from research on the photocatalytic selective oxidation of benzylic alcohols. rsc.orgrsc.org

The proposed mechanism for the BDMS-aided photocatalytic oxidation of benzylic alcohols involves a radical pathway. rsc.orgrsc.org The process is initiated by the absorption of visible light by BDMS in the presence of molecular oxygen, leading to the homolytic cleavage of the S-Br bond to generate bromine radicals (Br•). rsc.org

These highly reactive bromine radicals then abstract a hydrogen atom from the benzylic position of the alcohol, forming a benzylic radical. rsc.org This benzylic radical subsequently reacts with molecular oxygen to form a peroxy radical intermediate. rsc.org The peroxy radical is then proposed to generate another bromine radical from the in situ formed HBr, propagating the radical chain reaction. rsc.org This intermediate ultimately transforms into the corresponding aldehyde or ketone product. rsc.org Mechanistic studies suggest that the oxygen atom incorporated into the final carbonyl compound originates from molecular oxygen, not from the alcohol itself. rsc.orgrsc.org

Oxidative Cross-coupling of Thiols for Unsymmetrical Disulfide Synthesis

The synthesis of unsymmetrical disulfides is a significant objective in organic and medicinal chemistry due to their prevalence in biologically active molecules. The most direct method, the oxidative cross-coupling of two different thiols, is often hampered by the competitive formation of symmetrical disulfide by-products, leading to complex mixtures and reduced yields of the desired product. rsc.orgbath.ac.uk this compound has been successfully employed to overcome this challenge. rsc.org

A practical and efficient method promoted by BDMS allows for the selective synthesis of unsymmetrical disulfides by controlling the reaction sequence. nih.gov The methodology involves the sequential addition of two distinct thiols to the reaction mixture in the presence of BDMS. bath.ac.uknih.gov This strategy takes advantage of the rapid oxidation of the first thiol by BDMS to form a sulfenyl bromide intermediate. This electrophilic species then readily reacts with the second, subsequently added thiol, favoring the formation of the unsymmetrical disulfide over the undesired homo-coupling products. nih.gov

The reaction conditions are generally mild, and the procedure has demonstrated broad applicability with various functional groups. nih.gov This method has been successfully applied to the synthesis of aryl-aryl, aryl-alkyl, and alkyl-alkyl unsymmetrical disulfides, showcasing its versatility. The practicality of this protocol has been further demonstrated by its successful implementation in multi-gram scale syntheses. nih.gov

Thiol 1Thiol 2ProductYield (%)
2-Mercaptobenzoxazoletert-Butylmercaptan2-(tert-Butyldisulfanyl)benzo[d]oxazole95%
ThiophenolBenzyl mercaptanBenzyldisulfanylbenzene85%
4-MethylbenzenethiolPropanethiol1-(p-Tolyldisulfanyl)propane92%
2-NaphthalenethiolCyclohexanethiolCyclohexyldisulfanyl-naphthalene88%

Other Catalytic Applications

Beyond disulfide synthesis, this compound demonstrates significant catalytic activity in several other important organic transformations.

The aza-Michael addition, or the conjugate addition of amines to electron-deficient alkenes, is a fundamental carbon-nitrogen bond-forming reaction. This compound has been identified as an efficient catalyst for this transformation, facilitating the reaction between a wide variety of amines and α,β-unsaturated compounds. sharif.eduresearchgate.net

This catalytic system is noted for its simplicity and chemoselectivity. sharif.edu The reactions are typically carried out at room temperature, and in many cases, can proceed under solvent-free conditions, which offers environmental and practical advantages. Aliphatic and benzylic amines, in particular, undergo rapid conjugate addition, providing the corresponding β-amino products in excellent yields within a short timeframe. sharif.edu The protocol is effective for various electron-deficient alkenes, including α,β-unsaturated ketones, esters, and nitriles.

AmineAlkeneConditionsYield (%)
BenzylamineAcrylonitrileSolvent-free, RT95%
PiperidineMethyl acrylateSolvent-free, RT92%
MorpholineCyclohexenoneSolvent-free, RT94%
n-ButylamineMethyl vinyl ketoneSolvent-free, RT90%

This compound serves as a highly effective reagent for the dehydration of both aldoximes and primary amides to their corresponding nitriles. This transformation provides a valuable route to cyano compounds, which are important intermediates in organic synthesis. An operationally straightforward and high-yielding procedure has been developed that utilizes BDMS without the need for an additional base or catalyst.

The protocol is applicable to a broad range of substrates, including aromatic, heterocyclic, and aliphatic aldoximes and amides. The reaction conditions are optimized based on the substrate type. The conversion of aldoximes to nitriles proceeds smoothly at room temperature in acetonitrile. For the dehydration of primary amides, which are generally less reactive, the reaction requires reflux temperature in acetonitrile to achieve rapid and efficient conversion.

Substrate TypeSubstrateConditionsYield (%)
Aromatic AldoximeBenzaldoximeAcetonitrile, RT95%
Heterocyclic Aldoxime2-Thiophenecarboxaldehyde oximeAcetonitrile, RT92%
Aromatic Primary AmideBenzamideAcetonitrile, Reflux94%
Aliphatic Primary AmideHexanamideAcetonitrile, Reflux90%

The Curtius rearrangement is a classic named reaction that transforms carboxylic acids into isocyanates, which can then be trapped by nucleophiles to yield various derivatives. This compound has been successfully utilized as a novel reagent to mediate this rearrangement in a one-pot synthesis of Nα-protected ureidopeptides and other ureas.

This method allows for the efficient conversion of Nα-protected amino acids (carboxylic acids) into the desired urea derivatives in good yields under mild reaction conditions. The process is believed to proceed through the in-situ generation of a carboxylated sulfonium (B1226848) intermediate, which then facilitates the Curtius rearrangement. The resulting isocyanate is subsequently trapped by an amino acid ester or another amine to form the final Nα-protected urea product. The one-pot nature of this protocol, combined with a simple workup, makes it a highly practical synthetic tool.

Carboxylic AcidAmine NucleophileProductYield (%)
Boc-Leu-OHH-Ala-OMeBoc-Leu-ψ[NHCONH]-Ala-OMe85%
Z-Gly-OHH-Phe-OMeZ-Gly-ψ[NHCONH]-Phe-OMe82%
Boc-Phe-OHH-Val-OMeBoc-Phe-ψ[NHCONH]-Val-OMe88%
Z-Ala-OHH-Gly-OEtZ-Ala-ψ[NHCONH]-Gly-OEt84%

Mechanistic Investigations and Theoretical Studies

Proposed Reaction Mechanisms for BDMS-Mediated Transformations

Bromodimethylsulfonium bromide participates in a wide array of organic transformations, each proceeding through distinct, though often related, mechanistic pathways. As a versatile reagent, it can serve as a convenient source of bromonium ions, bromine radicals, or nucleophilic bromide ions. researchgate.net The specific mechanism is highly dependent on the substrate and reaction conditions.

In its catalytic role, such as in multicomponent reactions to form functionalized piperidines or 3-aminoalkylated indoles, BDMS is proposed to act as a Lewis acid, activating the substrates. uwa.edu.au For instance, in the synthesis of highly functionalized piperidines, BDMS catalyzes the reaction between an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. A proposed mechanism suggests that the reaction proceeds through a series of intermediates, with the specific outcome depending on the nature of the substituents on the dicarbonyl compound. stanford.edu

In transformations where BDMS serves as a brominating agent, the mechanism often involves the electrophilic attack of a bromonium ion equivalent on a nucleophilic substrate. This is observed in the α-monobromination of β-keto esters and 1,3-diketones. rsc.org The reaction is believed to proceed through the enol or enolate form of the dicarbonyl compound, which attacks the electrophilic bromine atom of BDMS.

Another significant mechanistic pathway involves the formation of sulfonium (B1226848) intermediates. For example, in a continuous flow process for aziridine synthesis, BDMS is generated in situ from hydrogen bromide and dimethyl sulfoxide (B87167). It then reacts with an olefin to form a 1,2-bromodimethylsulfonium bromide addition product, which is subsequently converted to the aziridine upon reaction with a primary amine. researchgate.net Similarly, reactions with benzylic alcohols can form alkoxysulfonium intermediates, which are key in oxidative cyclization reactions. researchgate.net

The table below summarizes some of the proposed mechanistic roles of BDMS in various transformations.

Transformation TypeProposed Role of BDMSKey Mechanistic Feature
Multicomponent Reactions Lewis Acid CatalystActivation of carbonyls/imines
α-Bromination Brominating AgentElectrophilic attack by Br+ equivalent
Aziridination of Alkenes ReagentFormation of a sulfonium bromide adduct
Oxidative Cyclizations Reagent/MediatorFormation of alkoxysulfonium intermediates

Role of Bromonium Ions and Sulfonium Intermediates

The reactivity of this compound is largely defined by its ability to generate and participate in reactions via bromonium ions and various sulfonium intermediates. BDMS is considered a convenient and easy-to-handle source of the bromonium ion (Br+). researchgate.netrsc.org

Bromonium Ions: In electrophilic bromination reactions, BDMS acts as a carrier of an electrophilic bromine. For the para-halogenation of activated arenes, the high selectivity is attributed to the bulky nature of the BDMS reagent, which favors attack at the less sterically hindered para position through a late arenium ion-like transition state. rsc.orgresearchgate.net This controlled delivery of a bromonium ion equivalent makes BDMS a milder and more selective alternative to elemental bromine. acs.org

Sulfonium Intermediates: The sulfur atom in BDMS plays a critical role in many of its reactions.

Addition to Olefins: BDMS reacts with alkenes via electrophilic addition to yield the corresponding β-bromo sulfonium bromides. researchgate.net This intermediate is stable but can be readily transformed; for example, treatment with a base like aqueous potassium carbonate leads to dehydrobromination. researchgate.net

Alkoxysulfonium Intermediates: In reactions involving alcohols, particularly benzylic alcohols, BDMS can form alkoxysulfonium intermediates. These species are pivotal in oxidative processes, such as the metal-free oxidative C(sp3)–N coupling to produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net

β-Sulfonium Carbonyl Compounds: The reaction of BDMS with conjugated enones at low temperatures affords α-bromo-β-sulfonium carbonyl compounds. These intermediates can then be treated with a base to eliminate dimethyl sulfide (B99878), yielding α-bromo enones. researchgate.net

The formation of these distinct intermediates is fundamental to the diverse applications of BDMS in synthetic organic chemistry.

Computational and Spectroscopic Approaches to Elucidate Reaction Pathways

Elucidating the precise reaction pathways and characterizing the transient species involved in BDMS-mediated transformations relies on a combination of computational and spectroscopic methods. While specific computational studies focused solely on BDMS are not extensively detailed in the provided literature, the general application of these techniques provides a framework for understanding its reaction mechanisms.

Spectroscopic Approaches: Spectroscopic techniques are indispensable for identifying and characterizing the intermediates formed during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is frequently used to identify reaction products and, in some cases, stable intermediates. For example, the products of BDMS-catalyzed Ferrier rearrangement are characterized by ¹H NMR and ¹³C NMR spectroscopy. nih.gov More advanced NMR techniques could potentially be used to observe sulfonium salt intermediates directly in the reaction mixture. One study on a related system involving a sulfide and bromine noted that NMR studies revealed the initial formation of a sulphide-bromine adduct. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly electrospray ionization (ESI-MS), is highly sensitive for detecting charged intermediates, which are common in BDMS reactions (e.g., sulfonium ions). manchester.ac.uk By sampling a reaction mixture over time, MS can help identify key intermediates and provide insights into their formation and consumption, thereby helping to piece together the reaction pathway. stanford.edumanchester.ac.uk

While direct spectroscopic or extensive computational studies on BDMS reaction pathways are not widely published, these standard physical organic chemistry tools are the principal methods by which the proposed mechanisms involving bromonium and sulfonium intermediates are investigated and validated.

Selectivity Control in this compound Reactions

A key advantage of using this compound in organic synthesis is the high degree of selectivity it often affords. This control can manifest as regioselectivity, chemoselectivity, or stereoselectivity, depending on the specific transformation.

Regioselectivity: BDMS demonstrates excellent regioselectivity in several important reactions.

Aromatic Bromination: It is an efficient agent for the regioselective para-halogenation of activated aromatic compounds like phenols, anisole (B1667542), and N-alkyl anilines. researchgate.net The high para-selectivity is attributed to the steric bulk of the reagent, which disfavors attack at the more crowded ortho-positions, proceeding through a 'late' arenium ion-like transition state. rsc.orgresearchgate.net

α-Monobromination: BDMS is an effective reagent for the regioselective α-monobromination of β-keto esters and 1,3-diketones. rsc.org It selectively brominates the α-position without the need for a base or other catalyst, and avoids polybromination, which can be a problem with other brominating agents. rsc.org

Chemoselectivity: The reagent also exhibits notable chemoselectivity. In the Michael addition of amines to electron-deficient alkenes, BDMS serves as a simple and chemoselective catalyst. uwa.edu.au The reaction proceeds smoothly for a variety of amines without causing undesirable side reactions such as 1,2-addition or polymerization. uwa.edu.au This selectivity allows for the clean formation of the desired conjugate addition product in high yields.

Stereoselectivity: In certain reactions, BDMS can influence the stereochemical outcome. For example, the conversion of alcohols to alkyl bromides using BDMS proceeds with an inversion of configuration, suggesting an SN2-type mechanism. researchgate.net

The table below provides examples of selectivity observed in BDMS-mediated reactions.

Reaction TypeSubstrate ExampleSelectivity TypeOutcome
Aromatic Halogenation AnisoleRegioselectivePredominantly para-bromoanisole
α-Bromination Ethyl acetoacetateRegio- & ChemoselectiveSelective α-monobromination
Michael Addition Acrylonitrile & AnilineChemoselectiveConjugate (1,4-) addition product
Alcohol Bromination (R)-2-OctanolStereoselective(S)-2-Bromooctane (Inversion)

This consistent control over selectivity makes this compound a valuable and predictable reagent for a range of synthetic applications.

Future Directions and Emerging Applications

Development of Novel Synthetic Methodologies Utilizing Bromodimethylsulfonium Bromide

The future development of this compound in organic synthesis is centered on the creation of novel, efficient, and atom-economical reactions. BDMS has proven to be an effective catalyst and reagent for a wide array of organic transformations due to its role as a convenient source of an electrophilic bromine species or as a Lewis acid promoter. Researchers are continuously expanding its synthetic repertoire, particularly in multicomponent reactions (MCRs) and the synthesis of complex heterocyclic systems.

Recent studies have demonstrated the efficacy of BDMS in catalyzing one-pot syntheses that streamline complex procedures, reduce waste, and improve yields. For instance, BDMS has been successfully employed in three-component reactions to produce 3-aminoalkylated indoles and in crossed aldol (B89426) condensations to form α,α′-bis(arylmethylidene) cycloalkanones. These methods are valued for their operational simplicity, mild reaction conditions (often at room temperature), and short reaction times. The development of such methodologies is crucial for modern organic synthesis, where efficiency and simplicity are paramount.

Future research is expected to focus on:

Domino and Tandem Reactions: Designing sequential reactions where BDMS initiates a cascade of transformations, allowing for the rapid construction of molecular complexity from simple starting materials.

Asymmetric Catalysis: Developing chiral variants or using BDMS in conjunction with chiral auxiliaries to induce stereoselectivity, a critical aspect for pharmaceutical and agrochemical synthesis.

Flow Chemistry: Integrating BDMS into continuous flow systems, which can offer enhanced safety, scalability, and control over reaction parameters, as demonstrated in the synthesis of aziridines where BDMS is generated in situ.

The table below summarizes some of the novel synthetic applications of BDMS, showcasing its versatility.

Reaction TypeSubstratesProductKey Advantages
Michael Addition Amines, Electron Deficient Alkenesβ-amino compoundsSolvent-free, room temperature, short reaction times, excellent yields.
Multicomponent Synthesis Indoles, Aldehydes, N-alkylanilines3-Aminoalkylated IndolesHigh yields, operational simplicity, cost-effective catalyst.
Ferrier Rearrangement 3,4,6-tri-O-acetyl-D-glucal, Alcohols2,3-unsaturated-O-glycosidesMild conditions, high α-selectivity, good yields.
C–S Bond Cleavage Naphthalene-2-ol Sulfides, AlcoholsUnsymmetrical EthersRoom temperature, good yields, wide substrate scope.
Condensation Reaction Aromatic Aldehydes, 2-aminothiophenol2-ArylbenzothiazolesRoom temperature, high yields, very short reaction times (1-30 min).

Exploration of Heterogeneous Catalysis with BDMS

While BDMS has been extensively used as a homogeneous catalyst, a significant future direction is the exploration of its use in heterogeneous systems. Heterogeneous catalysts offer substantial advantages, including simplified product purification, easier catalyst recovery and reuse, and suitability for continuous flow processes, which align with the principles of green and sustainable chemistry.

The development of a solid-supported version of BDMS or its application in systems that facilitate easy separation is a key research goal. Potential strategies include:

Immobilization on Solid Supports: Anchoring the sulfonium (B1226848) salt or a precursor onto inorganic supports like silica (B1680970), alumina, or zeolites, or onto organic polymer resins. This would transform the soluble catalyst into a solid, easily filterable material.

Use with Magnetic Nanoparticles: Supporting the catalyst on magnetic nanoparticles would allow for its facile separation from the reaction mixture using an external magnetic field.

Application in Biphasic Systems: Utilizing BDMS in biphasic systems, such as those involving ionic liquids, where the catalyst remains in one phase while the product is easily extracted from the other. This approach has been hinted at in BDMS-catalyzed Beckmann rearrangements performed in an ionic liquid, which could be recovered and reused.

A recent study on the synthesis of α-bromoacetophenones utilized BDMS in a catalytic environment of MgO nanoparticles, suggesting a move towards heterogeneous or quasi-heterogeneous conditions. Although true heterogeneous catalysis with an immobilized BDMS is still an emerging area, these initial explorations highlight a promising pathway for enhancing its industrial applicability and environmental sustainability.

Applications in Bioactive Molecule Synthesis and Medicinal Chemistry

BDMS is a valuable tool for synthesizing molecules of biological and pharmaceutical importance. Its ability to catalyze the formation of key structural motifs found in many drugs and natural products makes it a focus of interest in medicinal chemistry. Brominated compounds themselves are crucial intermediates in the pharmaceutical industry, often serving as precursors for cross-coupling reactions or as components of active pharmaceutical ingredients (APIs).

A notable application is the BDMS-mediated synthesis of Nα-ureido peptides, which have shown promising antibacterial activities. This one-pot reaction proceeds under mild conditions and demonstrates how BDMS can be used to construct bioactive compounds efficiently. Furthermore, BDMS has been used to synthesize xanthine (B1682287) derivatives, which are scaffolds for adenosine (B11128) receptor antagonists, highlighting its utility in creating compounds that interact with biological targets.

Future applications in this field are likely to involve:

Natural Product Synthesis: Employing BDMS in key steps for the total synthesis of complex natural products.

Library Synthesis for Drug Discovery: Using BDMS-catalyzed reactions in combinatorial chemistry to generate libraries of diverse small molecules for high-throughput screening.

Synthesis of Pharmaceutical Intermediates: Developing robust and scalable processes using BDMS for the synthesis of key intermediates for commercial drugs.

The table below lists examples of bioactive scaffolds and intermediates synthesized using BDMS.

Bioactive Molecule/ScaffoldSynthetic MethodSignificance
Nα-Ureido Peptides Curtius rearrangementDisplay potent antibacterial activity.
Xanthine Derivatives Multicomponent reactionPrecursors for adenosine receptor antagonists.
3-Aminoalkylated Indoles Multicomponent reactionCommon scaffold in medicinal chemistry.
2-Arylbenzothiazoles Condensation reactionStructural motif in various biologically active compounds.

Sustainable and Green Chemistry Aspects of BDMS Utilization

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate hazardous substances, are central to modern chemical synthesis. BDMS utilization aligns well with several of these principles, making it an attractive reagent for developing sustainable chemical processes.

Key green aspects of BDMS include:

Atom Economy and Waste Reduction: BDMS is often used in catalytic amounts, which minimizes waste. Many BDMS-promoted reactions are one-pot, multicomponent processes that reduce the need for intermediate purification steps, thereby lowering solvent and material consumption.

Safer Reagents: BDMS can be generated in situ from dimethyl sulfoxide (B87167) (DMSO) and aqueous hydrobromic acid. This method avoids the handling and storage of highly corrosive and hazardous elemental bromine, presenting a safer and more selective alternative for electrophilic bromination.

Energy Efficiency: A significant number of BDMS-catalyzed reactions proceed efficiently at room temperature, drastically reducing the energy consumption associated with heating or cooling.

Solvent-Free Reactions: BDMS has proven effective under solvent-free conditions, for example, in the Michael addition of amines. Eliminating organic solvents is a primary goal of green chemistry, as it prevents pollution and reduces costs associated with solvent purchase and disposal.

The alignment of BDMS-mediated synthesis with green chemistry principles can be evaluated using various metrics like E-Factor (Environmental Factor) and Process Mass Intensity (PMI). The high yields, mild conditions, and reduced waste associated with BDMS reactions contribute to more favorable (lower) E-Factor and PMI values, indicating a more sustainable process. Future research will likely focus on quantifying these benefits and further optimizing reaction conditions to enhance the green credentials of BDMS.

Q & A

Q. How does this compound enable late-stage functionalization in complex molecule synthesis?

  • Methodological Answer : Its mild reactivity allows selective bromination of bioactive heterocycles (e.g., pyrroles and indoles) without disrupting sensitive functional groups. For example, 5-bromopyrrole-2-carboxylate esters are synthesized in 80% yield, enabling subsequent cross-coupling reactions. Optimize stoichiometry (1.2–1.5 eq.) and additive use (e.g., NaHCO₃ for pH control) to minimize over-bromination .

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